Tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate
Description
Tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C15H20N2O5 It is a derivative of morpholine, a heterocyclic amine, and features a nitrophenyl group attached to the morpholine ring
Properties
Molecular Formula |
C15H20N2O5 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-9-21-13(10-16)11-4-6-12(7-5-11)17(19)20/h4-7,13H,8-10H2,1-3H3 |
InChI Key |
UOOPTEWQLLZXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl morpholine-4-carboxylate with 4-nitrophenyl derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate and 4-nitrophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the nitro group converted to an amine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
- Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate
- Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate
Uniqueness
Tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles, such as in the development of biochemical probes and therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
